1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine chemical properties
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Abstract
The 1,5-benzodiazepine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These compounds are renowned for a wide spectrum of biological activities, including anxiolytic, anticonvulsant, sedative, and anti-inflammatory effects.[1][2][3][4] This guide focuses on a specific derivative, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, providing a detailed exploration of its chemical properties. We will dissect its synthesis, elucidate its structural characteristics through spectroscopic analysis, examine its chemical reactivity, and discuss its potential as a core scaffold in modern drug discovery programs. The introduction of N-methylation and the saturation of the diazepine ring significantly alter the molecule's conformational flexibility and electronic properties compared to its unsaturated counterparts, making it a compelling subject for researchers and drug development professionals.
Synthetic Pathways and Mechanistic Considerations
The synthesis of the 1,5-benzodiazepine core is most commonly achieved through the acid-catalyzed condensation of an o-phenylenediamine with a suitable ketone or dicarbonyl compound.[3][4][5][6] To arrive at the target molecule, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a multi-step approach is typically required, involving cyclization, reduction, and subsequent N-alkylation.
General Synthetic Workflow
The logical pathway involves the initial formation of a 1,5-benzodiazepin-2-one, followed by reduction of the amide and imine functionalities to yield the tetrahydro-scaffold, and concluding with selective methylation at the N-1 position.
Caption: Synthetic workflow for 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Experimental Protocol: A Plausible Synthesis
The following protocol is a representative, self-validating system for the laboratory-scale synthesis of the title compound.
Part A: Synthesis of 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol or toluene.
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Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or glacial acetic acid). The acid protonates the carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
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Cyclization: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to yield the benzodiazepin-2-one intermediate.
Part B: Reduction to 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine
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Reaction Setup: In a separate, dry, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, ~2-3 eq) in anhydrous tetrahydrofuran (THF).[7]
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Addition: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of the benzodiazepin-2-one from Part A in anhydrous THF. Causality Note: This addition must be slow and controlled due to the highly exothermic nature of the reaction.
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Reduction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours to ensure complete reduction of both the amide carbonyl and the inherent imine functionality.
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Quenching & Work-up: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude tetrahydro-benzodiazepine.
Part C: N-Methylation
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Reaction Setup: Dissolve the crude product from Part B in a polar aprotic solvent like acetonitrile or acetone.
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Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, ~2-3 eq), to act as a proton scavenger.
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Alkylation: Add methyl iodide (CH₃I, ~1.1-1.2 eq) dropwise. The N-1 position is generally more sterically accessible and electronically favored for alkylation.
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Reaction & Isolation: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC. Upon completion, filter off the base, and remove the solvent in vacuo. The resulting residue can be purified by column chromatography on silica gel to afford the final product, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Spectroscopic and Physical Properties
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of analogous structures.[5][8][9][10]
Physical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₄N₂ | - |
| Molecular Weight | 162.23 g/mol | Calculated |
| Appearance | Expected: Pale yellow solid or oil | Based on analogs[5] |
| Parent Compound MW | 148.20 g/mol (C₉H₁₂N₂) | [9] |
Spectroscopic Data Summary
| Technique | Expected Chemical Shifts / Peaks | Interpretation |
| ¹H NMR | δ 6.7-7.2 (m, 4H)δ ~4.0 (br s, 1H)δ ~3.0-3.4 (m, 4H)δ ~2.9 (s, 3H)δ ~1.8-2.2 (m, 2H) | Aromatic protons (Ar-H)N₅-H protonN-CH₂ protons (C2 & C4)N₁-CH₃ protonsC3-CH₂ protons |
| ¹³C NMR | δ 140-145 (2C)δ 120-130 (4C)δ ~70 (1C)δ ~45 (1C)δ ~40 (1C)δ ~35 (1C)δ ~30 (1C) | Quaternary aromatic carbons (C-N)Aromatic CH carbonsC4-CH₂C2-CH₂N₁-CH₃C3-CH₂ |
| FT-IR (KBr) | ~3350 cm⁻¹ (br)3050-2850 cm⁻¹~1600, 1500 cm⁻¹~1430 cm⁻¹ | N-H stretch (secondary amine)C-H stretch (aromatic & aliphatic)C=C stretch (aromatic ring)C-N stretch |
| Mass Spec (EI) | m/z 162 (M⁺)m/z 147m/z 119 | Molecular ion peak[M-CH₃]⁺Fragmentation loss of propyl-amine chain |
Chemical Reactivity and Derivatization Potential
The structure of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine contains two key sites for chemical modification: the secondary amine at the N-5 position and the electron-rich aromatic ring.
Reactivity at Nitrogen Centers
The secondary amine (N₅-H) is nucleophilic and can readily react with various electrophiles. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
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N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivatives.
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N-Alkylation: Further alkylation can be achieved with alkyl halides, though selectivity between N-1 and N-5 would need to be controlled, often through the use of protecting groups if specific isomers are desired.
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Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides N-sulfonylated products.
Electrophilic Aromatic Substitution
The two nitrogen atoms activate the fused benzene ring, directing electrophilic substitution to the ortho and para positions (C-7 and C-9).
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Nitration: Treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) is expected to yield a mixture of 7-nitro and 9-nitro isomers.[11]
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Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or molecular bromine can introduce halogen atoms onto the aromatic ring.
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Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring is also feasible under appropriate Lewis acid catalysis.
Caption: Key reactivity pathways for derivatization.
Relevance in Drug Development
The 1,5-benzodiazepine class of compounds is of immense interest to medicinal chemists.[12] While classical benzodiazepines like diazepam act as positive allosteric modulators of the GABAₐ receptor, the structural modifications in 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine present opportunities to explore novel biological targets or fine-tune existing activities.[2][13]
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Conformational Rigidity: The saturated seven-membered ring has less conformational freedom than unsaturated analogs. This can lead to higher receptor selectivity and potentially reduce off-target effects.
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Physicochemical Properties: The N-methylation and removal of carbonyl groups increase the molecule's basicity and can alter its lipophilicity (LogP) and solubility, directly impacting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).
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Metabolic Stability: The methyl group at N-1 may block a potential site of metabolic N-dealkylation, potentially increasing the compound's half-life in vivo.
This scaffold is a valuable starting point for the development of new chemical entities targeting the central nervous system and beyond. Its well-defined reactive handles allow for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.
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